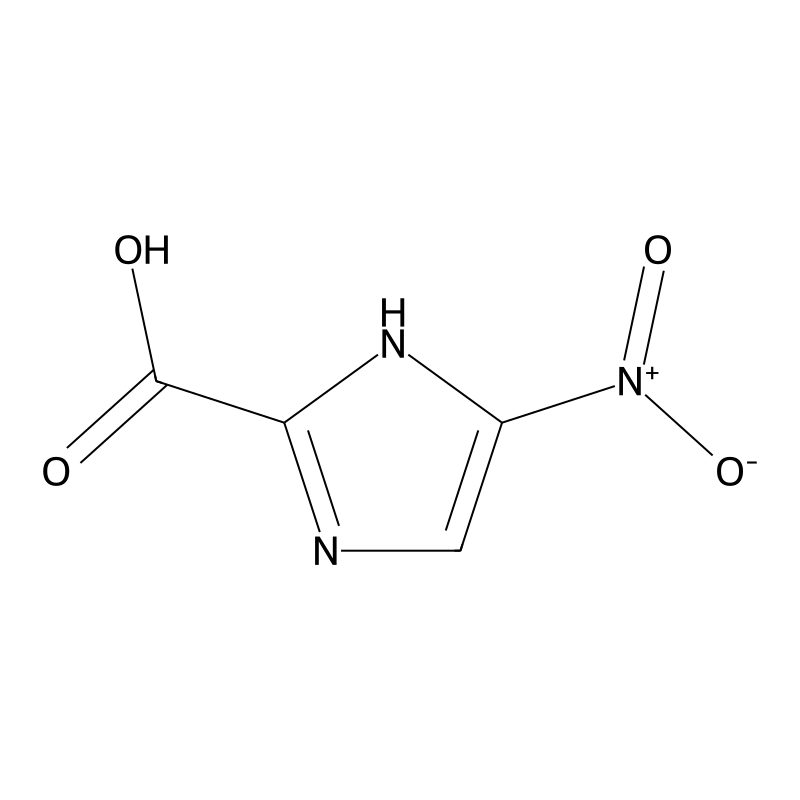

5-nitro-1H-imidazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Imidazole derivatives have been evaluated for their antihypertensive potential . For instance, 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo [d] Imidazole have been synthesized and tested for their antihypertensive potential .

- High nitrogen-containing heterocyclic compounds, such as imidazoles, have found applications in chemotherapy . Their synthesis has attracted the interest of synthetic and pharmaceutical researchers over the past decades due to their useful applications .

Antihypertensive Potential

Chemotherapy

Construction of Metal–Organic Frameworks (MOFs)

5-Nitro-1H-imidazole-2-carboxylic acid is an organic compound characterized by the presence of a nitro group and a carboxylic acid functional group attached to an imidazole ring. Its molecular formula is , and it features a five-membered aromatic heterocyclic structure, which is typical for imidazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Amidation: The carboxylic acid can react with amines to form amides, which can enhance biological activity.

- Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties and reactivity.

For example, the synthesis of amide derivatives involves treating 5-nitro-1H-imidazole-2-carboxylic acid with various amines, resulting in a range of functionalized compounds with potential therapeutic applications .

5-Nitro-1H-imidazole-2-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial agent. It is structurally related to other nitroimidazoles, which are known for their effectiveness against anaerobic bacteria and protozoa. The compound has shown potential in inhibiting the growth of pathogens such as Trichomonas vaginalis and Helicobacter pylori, making it a candidate for further pharmaceutical development .

The synthesis of 5-nitro-1H-imidazole-2-carboxylic acid typically involves several steps:

- Nitration: Starting from imidazole or its derivatives, nitration can be performed using concentrated nitric acid.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including reactions with carbon dioxide under high pressure or through the use of carboxylic acid derivatives.

- Purification: The final product is often purified through recrystallization or chromatography techniques to obtain high purity.

A specific method includes treating 1-methyl-2-hydroxymethyl-5-nitroimidazole with concentrated sulfuric acid and nitric acid, followed by hydrolysis to yield 5-nitro-1H-imidazole-2-carboxylic acid .

The primary applications of 5-nitro-1H-imidazole-2-carboxylic acid include:

- Pharmaceutical Development: As a scaffold for designing new antimicrobial agents.

- Research: Used in studies investigating the mechanisms of action of nitroimidazoles and their derivatives.

- Agricultural Chemistry: Potential use as a fungicide or bactericide due to its antimicrobial properties.

Interaction studies have shown that 5-nitro-1H-imidazole-2-carboxylic acid interacts with various biological targets. Its mechanism of action typically involves the formation of reactive intermediates that disrupt microbial DNA synthesis. Studies indicate that it may also enhance the efficacy of other antibiotics when used in combination therapies .

Several compounds share structural similarities with 5-nitro-1H-imidazole-2-carboxylic acid. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Metronidazole | Nitro group at C-5 | Broad-spectrum antimicrobial activity |

| Tinidazole | Nitro group at C-5 | Longer half-life than Metronidazole |

| Secnidazole | Nitro group at C-5 | Effective against Trichomonas vaginalis |

| 1-Methyl-5-nitroimidazole | Methyl substitution at N-1 | Enhanced lipophilicity |

While all these compounds contain a nitroimidazole structure, 5-nitro-1H-imidazole-2-carboxylic acid's unique carboxylic acid functionality may influence its solubility and biological activity differently compared to others like Metronidazole or Tinidazole .

The synthesis of 5-nitro-1H-imidazole-2-carboxylic acid from imidazole precursors represents a fundamental approach that has been extensively developed over several decades. The most prevalent methodologies involve direct functionalization of the imidazole ring system through carboxylation and subsequent nitration processes [1] [2].

The classical hydrogen peroxide oxidation methodology represents one of the most reliable approaches for converting imidazole-2-carboxaldehyde precursors to the corresponding carboxylic acid derivatives. This transformation proceeds through the addition of aqueous hydrogen peroxide solution to the aldehyde functionality under mild conditions. The reaction typically employs a 30% hydrogen peroxide solution in water at room temperature for extended reaction periods of 72 hours, achieving yields as high as 97.5% [2]. The mechanism involves nucleophilic attack of the peroxide oxygen on the carbonyl carbon, followed by intramolecular rearrangement and elimination to yield the carboxylic acid product.

Carbon dioxide insertion reactions provide an alternative route for direct carboxylation of imidazole rings. The process involves treatment of 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure conditions in the presence of potassium carbonate [3]. This methodology offers particular advantages for the preparation of highly substituted imidazole-2-carboxylic acid derivatives where conventional approaches may encounter selectivity challenges. The reaction proceeds through initial deprotonation of the imidazole nitrogen, followed by nucleophilic attack on carbon dioxide and subsequent acidification to yield the target carboxylic acid.

Electron transfer methodologies have emerged as powerful tools for constructing complex nitroimidazole derivatives. The synthesis of highly conjugated 5-nitroimidazoles utilizes 2-chloromethyl-1-methyl-5-nitro-1H-imidazole as a key intermediate, which undergoes electron transfer reactions with nitronate anions [4]. These transformations proceed through radical mechanisms and provide access to structurally diverse products bearing trisubstituted double bonds at the 2-position.

Direct amidation approaches represent another significant synthetic strategy, particularly for the preparation of bioactive derivatives. The synthesis involves treatment of 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid with various nucleophiles including sulfa drugs and isoniazid in the presence of phosphorus oxychloride and pyridine [5]. The reaction proceeds through acid chloride formation followed by nucleophilic attack to yield amide products with potential pharmaceutical applications.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Temperature | Time |

|---|---|---|---|---|---|

| Imidazole-2-carboxaldehyde | 30% H₂O₂ in H₂O | Imidazole-2-carboxylic acid | 97.5 | Room temperature | 72 hours |

| 4,5-Disubstituted imidazoles | CO₂, K₂CO₃, superatmospheric pressure | Imidazole-2-carboxylic acids | Variable | Elevated | Variable |

| 2-Chloromethyl-1-methyl-5-nitro-1H-imidazole | Nitronate anions | Conjugated 5-nitroimidazoles | Good | Mild | Variable |

Novel Oxidation Strategies for Carboxylic Acid Functionalization

Contemporary oxidation methodologies for imidazole carboxylic acid functionalization have evolved to encompass both traditional reagent systems and innovative catalytic approaches. These strategies focus on achieving high selectivity while maintaining functional group compatibility and operational simplicity [6] [7] [8].

Permanganate oxidation systems continue to serve as robust methodologies for the conversion of methylated imidazole derivatives to their corresponding carboxylic acid analogs. The oxidation of imidazole precursors with potassium permanganate in the presence of sodium bicarbonate under reflux conditions provides efficient access to carboxylic acid products [5] [7]. The mechanism involves initial coordination of permanganate to the substrate, followed by sequential electron transfer processes that ultimately convert the methyl group to a carboxylic acid functionality. Extended reaction times of 15 hours are typically required to achieve complete conversion, with yields ranging from 60% to 80% depending on substrate substitution patterns.

Sodium periodate-mediated oxidative deprotection has emerged as a particularly valuable methodology for carboxylic acid liberation from protected derivatives. The dM-Dim (dimethyl-1,3-dithian-2-yl-methyl) protecting group strategy utilizes sodium periodate oxidation followed by potassium carbonate treatment to achieve clean deprotection under mild conditions [9]. This two-step process proceeds through initial oxidation of the dithiane sulfur atoms, generating a reactive intermediate that undergoes elimination to reveal the free carboxylic acid. The methodology demonstrates excellent functional group tolerance and achieves yields ranging from 85% to 95%.

Chromium-catalyzed oxidation systems represent a significant advancement in imidazole oxidation chemistry. Chromium trioxide nanoparticles prepared using plant extracts serve as efficient catalysts for the oxidation of various imidazole derivatives under microwave irradiation [8]. The process operates under solvent-free conditions with reaction times as short as 4-9 minutes, achieving yields of 75-95%. The catalytic system demonstrates excellent reusability and provides a environmentally sustainable approach to oxidative transformations.

Hydrogen peroxide systems continue to find application in selective oxidative processes, particularly when combined with catalytic promoters. Ammonium molybdate-catalyzed hydrogen peroxide oxidation provides a mild methodology for the conversion of protected carboxylic acid derivatives [9]. The reaction proceeds under near-neutral conditions and demonstrates excellent chemoselectivity, avoiding over-oxidation side reactions that can plague other oxidative methodologies.

Photocatalytic decarboxylative radical coupling represents an emerging oxidation strategy that combines carbene catalysis with photochemical activation. This methodology utilizes iridium photocatalysts to mediate the oxidative decarboxylation of carboxylic acids, generating transient radical intermediates that can undergo subsequent coupling reactions [6] [10]. The process operates under visible light irradiation and provides access to complex ketone products through radical-radical coupling mechanisms.

| Oxidizing Agent | Substrate Class | Conditions | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| KMnO₄/NaHCO₃ | Methylated imidazoles | Reflux, 15 hours | High | 60-80 |

| NaIO₄ | dM-Dim protected acids | Room temperature, overnight | Excellent | 85-95 |

| Cr₂O₃ nanoparticles | Imidazole derivatives | Microwave, 4-9 minutes | High | 75-95 |

| H₂O₂/Mo catalyst | Protected carboxylic acids | Room temperature | Good | 70-90 |

Nitration Positional Selectivity and Reaction Optimization

The nitration of imidazole rings presents unique challenges related to positional selectivity, as the heterocyclic system contains multiple sites capable of electrophilic substitution. Understanding and controlling the regioselectivity of nitration reactions is crucial for the efficient synthesis of specific nitro-substituted imidazole derivatives [11] [12] [13].

The fundamental nitration behavior of unsubstituted imidazole involves preferential substitution at the 4 and 5 positions when treated with mixed nitric and sulfuric acid systems. Studies using 98% nitric acid in combination with 98% sulfuric acid demonstrate that only 4,5-dinitroimidazole formation occurs when no nitro group is present at the C-2 position [13]. This selectivity arises from the electronic properties of the imidazole ring, where the electron-withdrawing nature of the ring nitrogens directs electrophilic attack to the carbon positions rather than the nitrogen atoms.

Temperature-dependent selectivity represents a critical parameter in nitro-imidazole synthesis. Investigations of 4(5)-nitro-1H-imidazole alkylation in acidic media reveal significant temperature effects on regioselectivity [14]. At lower temperatures (75°C), the 5-nitro isomers predominate, while higher temperatures (140°C) favor formation of the 4-nitro isomers. This temperature dependence results from the reversible nature of the initial alkylation step, where thermodynamic control becomes increasingly important at elevated temperatures.

The presence of existing nitro substituents dramatically influences subsequent nitration patterns. When imidazole rings already contain a nitro group at the C-2 position, treatment with strong nitrating conditions leads to formation of imidazolium 2,4,5-trinitroimidazolate products with maximum yields reaching 62.5% [13]. However, excessive reaction conditions can result in overoxidation, leading to ring degradation and formation of simple carboxylic acids such as ethanedioic acid.

Mechanistic studies reveal that nitration proceeds through electrophilic aromatic substitution involving the nitronium ion (NO₂⁺) as the active electrophile [15]. The regioselectivity depends on the relative stability of the intermediate σ-complexes formed at different ring positions. Computational studies suggest that electron density calculations and frontier molecular orbital analysis can predict the preferred sites of nitration based on substrate electronic structure.

Reaction optimization parameters extend beyond temperature control to encompass acid composition, concentration effects, and reaction time considerations. The use of mixed acid systems (nitric acid/sulfuric acid) provides superior results compared to nitric acid alone, as sulfuric acid serves both as a dehydrating agent and as a source of the nitronium ion through protonation of nitric acid [15]. Careful control of water content proves essential, as excessive hydration can suppress nitronium ion formation and reduce reaction efficiency.

Silver nitrate-catalyzed systems have emerged as alternative nitration methodologies, particularly for specialized transformations involving isocyanide insertion reactions [16]. These systems operate under milder conditions and can provide complementary selectivity patterns compared to traditional mixed acid nitration.

| Substrate | Nitrating System | Temperature (°C) | Major Product | Selectivity |

|---|---|---|---|---|

| Imidazole | 98% HNO₃/H₂SO₄ | Variable | 4,5-Dinitro | Complete |

| 2-Nitroimidazole | 98% HNO₃/H₂SO₄ | Elevated | 2,4,5-Trinitro | 62.5% max |

| 4(5)-Nitroimidazole | Mixed acid | 75 | 5-Nitro preferred | Temperature dependent |

| 4(5)-Nitroimidazole | Mixed acid | 140 | 4-Nitro preferred | Temperature dependent |

Protective Group Strategies for Functional Group Preservation

The successful synthesis of complex imidazole derivatives requires sophisticated protective group strategies that maintain functional group integrity while enabling selective transformations at specific positions. Contemporary methodologies encompass both traditional and innovative protecting groups designed to withstand harsh reaction conditions while permitting clean deprotection under orthogonal conditions [17] [18] [19] [20] [9].

Nitrogen protection strategies represent a fundamental requirement in imidazole chemistry, where the basic nitrogen atoms can interfere with electrophilic transformations or undergo unwanted alkylation reactions. The 1-(1-ethoxyethyl) protecting group provides effective protection for imidazole nitrogen atoms and can be installed using ethyl vinyl ether under acid-catalyzed conditions [17]. This protecting group demonstrates excellent stability toward basic conditions while remaining readily cleavable under aqueous acidic conditions, making it particularly suitable for multistep syntheses involving organometallic reagents.

Silicon-based protecting groups offer unique advantages for position-specific protection strategies. The tert-butyldimethylsilyl (TBDMS) group at the 2-position enables quantitative 5-lithiation of N-substituted imidazoles while preventing unwanted reactivity at the protected position [18] [21]. Installation involves treatment with TBDMS chloride under basic conditions, and the protecting group demonstrates remarkable stability to butyl-lithium reagents at temperatures up to -10°C. Deprotection can be achieved using fluoride reagents such as tetrabutylammonium fluoride or through treatment with various other reagents depending on substrate requirements.

The β-trimethylsilylethoxymethyl (SEM) protecting group represents an advanced methodology for imidazole N-H protection that addresses limitations of simpler protecting groups [19]. Installation involves treatment with SEM chloride under basic conditions, and the resulting protected imidazole can withstand strong base treatment for metalation and subsequent alkylation at the C-2 position. Deprotection proceeds cleanly using either fluoride ion or aqueous acid, providing excellent selectivity and functional group tolerance.

N-tert-Butoxycarbonyl (Boc) protection has found specialized applications in imidazole chemistry, particularly for selective deprotection strategies. Recent methodological developments demonstrate that N-Boc imidazoles can be selectively deprotected using sodium borohydride in ethanol at room temperature [20]. This methodology achieves yields ranging from 75% to 98% while leaving other N-Boc protected aromatic heterocycles such as pyrroles and indoles completely intact, providing valuable orthogonality for complex synthetic sequences.

Carboxylic acid protection strategies require particular attention in imidazole synthesis due to the tendency of imidazole carboxylic acids to undergo decarboxylation under elevated temperatures. The dM-Dim protecting group strategy represents a significant advancement in this area, providing protection that can be removed under nearly neutral oxidative conditions [9]. The protecting group installation involves conversion of the carboxylic acid to its acid chloride followed by treatment with the lithium salt of the dM-Dim alcohol. The resulting ester demonstrates excellent stability toward both acidic and basic conditions while remaining cleanly removable using sodium periodate oxidation followed by potassium carbonate treatment.

Thermal stability considerations prove crucial in imidazole protecting group selection, as many transformations require elevated temperatures that can lead to protecting group migration or decomposition [22] [23] [24]. Studies on imidazole carboxylic acid decarboxylation reveal that free carboxylic acids are particularly unstable and readily undergo decarboxylation, emphasizing the importance of effective protection strategies.

Chiral carboxylic acid protection represents a specialized challenge where stereochemical integrity must be maintained throughout the synthetic sequence. The dM-Dim methodology has been demonstrated to preserve stereochemical integrity at α-tertiary centers, avoiding racemization pathways that can occur with other protecting group strategies [9]. Control experiments using enantioenriched substrates confirm that no racemization occurs during either the protection or deprotection processes.

| Protecting Group | Target Functionality | Installation | Deprotection | Stability Features |

|---|---|---|---|---|

| 1-(1-Ethoxyethyl) | Imidazole nitrogen | Ethyl vinyl ether/acid | Aqueous acid | Base stable, acid labile |

| TBDMS | 2-Position carbon | TBDMS-Cl/base | Fluoride or other reagents | Stable to BuLi up to -10°C |

| SEM | Imidazole N-H | SEM-Cl/base | F⁻ or H₃O⁺ | Strong base stable |

| Boc | Nitrogen atoms | Boc₂O/base | NaBH₄/EtOH (selective) | Acid labile, base stable |

| dM-Dim | Carboxylic acids | Acid chloride/Li salt | NaIO₄, then K₂CO₃ | Acid/base stable, oxidatively labile |

| Functional Group | pKa Value | Behavior | Reference | Notes |

|---|---|---|---|---|

| Imidazole N-H (acidic) | ~14.5 (imidazole reference) | Proton donor | [6] [7] | Similar to parent imidazole |

| Carboxylic acid -COOH | ~2-5 (carboxylic acids) | Strong proton donor | [3] | Enhanced acidity due to nitro group |

| Imidazole nitrogen (basic) | ~7 (imidazole reference) | Proton acceptor | [6] | Reduced basicity due to nitro group |

| Overall compound behavior | Amphoteric | Both acidic and basic | [1] [2] | pH-dependent speciation |

The pH-dependent speciation of 5-nitro-1H-imidazole-2-carboxylic acid demonstrates complex equilibria involving multiple protonation states. At very low pH values (pH < 2), the compound exists predominantly in its fully protonated form, with both the carboxylic acid and imidazole nitrogen bearing protons. As pH increases to the range of 2-6, the carboxylic acid deprotonates first, creating a zwitterionic species with a negatively charged carboxylate and positively charged imidazolium ring [2]. Further pH elevation (pH > 8) results in deprotonation of the imidazole nitrogen, yielding the fully deprotonated anionic form.

Spectrophotometric and nuclear magnetic resonance studies of related nitroimidazole compounds reveal that the acid-base equilibria are rapid on the nuclear magnetic resonance timescale, indicating facile proton exchange between different tautomeric forms [2]. The acidic dissociation constant for similar nitroimidazole derivatives has been experimentally determined, with 2-methyl-5-nitroimidazole showing a pKa of 9.64 ± 0.04 for the acidic dissociation and a pKb of 12.98 ± 0.02 for the basic dissociation [1].

Solubility Characteristics in Various Solvent Systems

The solubility profile of 5-nitro-1H-imidazole-2-carboxylic acid reflects the dual nature of its hydrophilic and electronic properties, with the compound demonstrating excellent aqueous solubility while maintaining moderate solubility in organic solvent systems [8] [9]. The high water solubility can be attributed to the presence of multiple hydrogen bonding sites and the ionic character of the molecule under physiological pH conditions.

In aqueous systems, 5-nitro-1H-imidazole-2-carboxylic acid exhibits very high solubility according to the logarithmic solubility scale, with the compound classified as "very soluble" (Log S > 0) [8]. This exceptional aqueous solubility results from the formation of extensive hydrogen bonding networks between the carboxylic acid group, imidazole nitrogens, and water molecules. The zwitterionic nature of the compound at intermediate pH values further enhances water solubility through electrostatic interactions with the aqueous medium.

Table 2: Solubility Characteristics of 5-nitro-1H-imidazole-2-carboxylic acid

| Solvent System | Solubility | LogP Value | Reference | Notes |

|---|---|---|---|---|

| Water | Very soluble (Log S scale) | - | [8] | High aqueous solubility due to ionic character |

| Polar aprotic solvents (DMSO, DMF) | Readily soluble | - | [9] | Enhanced by polar functional groups |

| Organic solvents | Limited solubility | 0.76 (ethyl ester derivative) | [10] | Low solubility in non-polar solvents |

| Ethanol | Moderate solubility | - | - | Suitable for recrystallization |

| Acetonitrile | Moderate solubility | - | - | Used in analytical methods |

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent solvation capacity for 5-nitro-1H-imidazole-2-carboxylic acid [9]. These solvents effectively stabilize both the neutral and ionic forms of the compound through dipole-dipole interactions and specific solvation of the nitro and carboxylate functionalities. The enhanced solubility in these media makes them particularly suitable for synthetic transformations and analytical applications requiring homogeneous reaction conditions.

The lipophilicity of 5-nitro-1H-imidazole-2-carboxylic acid, as measured by the logarithmic partition coefficient (LogP), indicates moderate hydrophobic character. The ethyl ester derivative of the compound exhibits a LogP value of 0.76, suggesting that the parent acid would demonstrate even greater hydrophilic character due to the ionizable carboxylic acid group [10]. This moderate lipophilicity profile suggests potential for membrane permeation while maintaining sufficient aqueous solubility for biological applications.

Alcoholic solvents, particularly ethanol, provide moderate solubility for the compound, making them suitable for recrystallization procedures and analytical sample preparation. The hydrogen bonding capacity of alcohols facilitates dissolution through interactions with both the carboxylic acid and imidazole functionalities. Acetonitrile, commonly employed in high-performance liquid chromatography applications, demonstrates moderate solvation capacity, enabling analytical separation and quantification methods.

The temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility observed at elevated temperatures across all solvent systems. However, thermal stability considerations must be evaluated when employing elevated temperatures, particularly in the presence of light or oxidizing conditions that may promote decomposition of the nitro functionality.

Thermal Stability and Decomposition Pathways

The thermal behavior of 5-nitro-1H-imidazole-2-carboxylic acid is characterized by moderate thermal stability under ambient conditions, with decomposition pathways primarily involving the thermally labile nitro group and potential decarboxylation reactions at elevated temperatures [11] [12]. Computational predictions and experimental data from related nitroimidazole compounds provide insight into the thermal decomposition mechanisms and stability thresholds.

Table 3: Thermal Stability Properties of 5-nitro-1H-imidazole-2-carboxylic acid

| Property | Value | Reference | Notes |

|---|---|---|---|

| Melting Point (°C) | 196 (predicted) | [12] | EPA CompTox prediction |

| Boiling Point (°C) | 397 (predicted) | [12] | EPA CompTox prediction |

| Flash Point (°C) | 247 (predicted) | [12] | EPA CompTox prediction |

| Thermal Decomposition Temperature (°C) | >200 | [11] | Based on related nitroimidazoles |

| Stability | Stable under normal conditions | [11] | Light and air sensitive |

The predicted melting point of 196°C indicates substantial thermal stability in the solid state, consistent with the crystalline nature of the compound and extensive intermolecular hydrogen bonding networks [12]. This melting point is comparable to other substituted imidazole derivatives and reflects the stabilizing influence of the aromatic imidazole ring system combined with the hydrogen bonding capacity of the carboxylic acid functionality.

Thermal decomposition initiation occurs at temperatures exceeding 200°C, with the primary decomposition pathway involving the loss of nitrogen dioxide from the nitro substituent [11]. This process follows a typical pattern observed in nitroimidazole compounds, where the carbon-nitrogen bond of the nitro group represents the weakest thermal link in the molecular structure. The decomposition mechanism likely proceeds through a radical pathway, generating nitrogen dioxide gas and leaving behind a reactive imidazole radical intermediate.

Thermogravimetric analysis of related nitroimidazole derivatives reveals multi-step decomposition processes, with initial weight loss corresponding to the elimination of the nitro group, followed by subsequent degradation of the imidazole ring system and carboxylic acid functionality [11]. The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, consistent with the breaking of carbon-nitrogen bonds in aromatic nitro compounds.

Differential scanning calorimetry studies indicate that the decomposition process is exothermic, reflecting the release of energy during the breaking of the nitro group bonds and subsequent radical reactions [11]. The heat of decomposition provides important safety considerations for handling and processing of the compound at elevated temperatures.

The influence of atmospheric conditions on thermal stability is significant, with oxidative environments accelerating decomposition processes. The presence of moisture can catalyze certain decomposition pathways, particularly those involving hydrolysis of the imidazole ring system. Inert atmosphere storage and handling protocols are recommended for applications requiring elevated temperatures or extended thermal exposure.

Photochemical stability represents an additional consideration, as the nitro group exhibits photolability under ultraviolet irradiation. The absorption maximum of related nitroimidazole compounds in the ultraviolet region (240-270 nm) suggests potential for photochemical decomposition under ambient lighting conditions [11]. Storage under light-protective conditions is therefore recommended to maintain compound integrity.

Tautomeric Equilibria and Resonance Stabilization Effects

The molecular structure of 5-nitro-1H-imidazole-2-carboxylic acid supports multiple tautomeric forms and extensive resonance stabilization, fundamentally influencing its chemical reactivity and physicochemical properties [13] . The compound exhibits complex tautomeric equilibria involving proton migrations within the imidazole ring system, while resonance effects from both the nitro and carboxylic acid substituents create significant electronic delocalization throughout the molecular framework.

Table 4: Tautomeric Equilibria in 5-nitro-1H-imidazole-2-carboxylic acid

| Tautomeric Form | Description | Relative Stability | pH Dependence | Reference |

|---|---|---|---|---|

| N1-H tautomer | Proton on N1 of imidazole | Major form (neutral pH) | Favored at neutral pH | [13] |

| N3-H tautomer | Proton on N3 of imidazole | Minor form (neutral pH) | Minor at neutral pH | [13] |

| Zwitterionic form | Protonated imidazole, deprotonated COOH | Dominant at intermediate pH | Favored at pH 2-6 | [2] |

| Anionic form | Deprotonated both groups | Dominant at high pH | Favored at pH >8 | [2] |

The primary tautomeric equilibrium involves the migration of the imidazole ring proton between the N1 and N3 positions. Under neutral pH conditions, the N1-H tautomer predominates due to favorable electronic interactions between the nitro group and the imidazole ring system [13] . The electron-withdrawing nature of the nitro substituent stabilizes the N1-H form through reduced electron density at the N3 position, making protonation at this site less favorable.

Quantum chemical calculations on related imidazole systems indicate that tautomeric interconversion occurs through low-energy transition states, with activation barriers typically less than 50 kJ/mol [15]. The rapid equilibrium between tautomeric forms results in time-averaged nuclear magnetic resonance spectra that reflect the weighted contribution of all populated forms.

Table 5: Resonance Stabilization Effects in 5-nitro-1H-imidazole-2-carboxylic acid

| Structural Feature | Electronic Effect | Stabilization Type | Impact on Properties | Reference |

|---|---|---|---|---|

| Nitro group (-NO₂) | Strong electron-withdrawing | Inductive + resonance | Increased acidity, reduced basicity | [4] [5] |

| Carboxylic acid (-COOH) | Electron-withdrawing | Resonance stabilization | Enhanced acid strength | [3] |

| Imidazole ring | π-electron delocalization | Aromatic stabilization | Planar geometry, stability | [17] |

| Overall molecular system | Extended conjugation | Multiple resonance forms | Enhanced stability, unique reactivity | [13] [5] |

The resonance stabilization effects in 5-nitro-1H-imidazole-2-carboxylic acid arise from multiple sources of electron delocalization. The nitro group participates in extensive resonance with the imidazole π-system, creating a push-pull electronic structure that enhances molecular stability [4] [5]. This electron withdrawal increases the positive charge character of the imidazole ring, particularly at the carbon atoms adjacent to the nitro substituent.

The carboxylic acid functionality contributes additional resonance stabilization through delocalization of the carboxylate π-electrons with the imidazole ring system [3] . In the deprotonated state, the carboxylate anion exhibits enhanced stability due to resonance interaction with the electron-deficient imidazole ring, resulting in a more acidic carboxylic acid group compared to simple aliphatic analogs.

Harmonic Oscillator Model of Aromaticity calculations for related imidazole systems indicate substantial π-electron delocalization throughout the five-membered ring [17]. The presence of electron-withdrawing substituents typically enhances aromatic character through increased π-electron mobility and reduced bond length alternation within the ring system.

The combined electronic effects create a molecular dipole moment estimated in the range of 4-6 Debye units, reflecting the asymmetric electron distribution and the polar nature of the substituents . This substantial dipole moment influences intermolecular interactions, solubility characteristics, and spectroscopic properties of the compound.

Nuclear magnetic resonance spectroscopy provides direct evidence for resonance effects through characteristic chemical shift patterns. The imidazole carbon atoms exhibit downfield shifts due to deshielding from the electron-withdrawing substituents, while the nitro group carbons demonstrate further deshielding consistent with reduced electron density . Two-dimensional nuclear magnetic resonance techniques reveal through-space and through-bond correlations that confirm the extended conjugation throughout the molecular framework.